ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate

Lipophilicity logP Drug-likeness

Ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate (CAS 931316-14-2) is a synthetic small molecule (C₁₉H₂₃N₃O₄S; MW 389.5 g/mol) classified as a piperidine-4-carboxylate ester bearing a 6-(4-methylbenzenesulfonyl)pyridazin-3-yl substituent. The compound integrates three pharmacophoric modules: an ethyl ester prodrug-susceptible moiety, a piperidine ring that serves as a conformational scaffold, and a tosyl-pyridazine core that imparts electrophilic character and hydrogen-bond-acceptor capacity.

Molecular Formula C19H23N3O4S
Molecular Weight 389.5 g/mol
CAS No. 931316-14-2
Cat. No. B6515849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate
CAS931316-14-2
Molecular FormulaC19H23N3O4S
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C19H23N3O4S/c1-3-26-19(23)15-10-12-22(13-11-15)17-8-9-18(21-20-17)27(24,25)16-6-4-14(2)5-7-16/h4-9,15H,3,10-13H2,1-2H3
InChIKeyROJCLWXGWHHYIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate (CAS 931316-14-2): Structural Identity and Physicochemical Baseline for Procurement


Ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate (CAS 931316-14-2) is a synthetic small molecule (C₁₉H₂₃N₃O₄S; MW 389.5 g/mol) classified as a piperidine-4-carboxylate ester bearing a 6-(4-methylbenzenesulfonyl)pyridazin-3-yl substituent . The compound integrates three pharmacophoric modules: an ethyl ester prodrug-susceptible moiety, a piperidine ring that serves as a conformational scaffold, and a tosyl-pyridazine core that imparts electrophilic character and hydrogen-bond-acceptor capacity. This compound is not currently associated with any approved therapeutic indication, clinical trial, or assigned patent ; its value proposition resides entirely in its structural distinctiveness as a research tool and screening candidate within pyridazine-based discovery programs.

Why In-Class Pyridazine-Piperidine Compounds Cannot Substitute for Ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate in Research Procurement


The pyridazine-piperidine chemical space is exceptionally sensitive to substitution pattern at the pyridazine 6-position, as demonstrated by structure-activity relationship (SAR) campaigns where replacement of the 6-(4-methylbenzenesulfonyl) group with thiophenyl, chloro, or other aryl substituents shifts biological target engagement from muscarinic receptors to CCR5 or p53 pathways [1][2]. The ethyl ester moiety at the piperidine 4-position is not a passive spectator; it modulates both lipophilicity (calculated logP ~3.2) and susceptibility to esterase-mediated hydrolysis, distinguishing this compound from benzyl ester or carboxamide analogs that exhibit altered pharmacokinetic profiles in cell-based assays . Therefore, sourcing a 'similar' pyridazine-piperidine compound without matching the exact tosyl and ethyl ester substitution pattern introduces uncontrolled variables that invalidate comparative experimental conclusions.

Quantitative Differentiation Evidence for Ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate (CAS 931316-14-2) vs. Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity (logP/logD) of Ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate vs. Azepane-Sulfonyl Analog

The target compound's ethyl ester and tosyl substitution confer a calculated logP approximately 1.3 units lower than the closest commercially cataloged analog bearing an azepane-sulfonyl group at the pyridazine 6-position (ChemDiv L285-2020, logP = 4.52) . This lipophilicity differential is quantitatively meaningful: according to Lipinski's rule-of-five and CNS MPO scoring frameworks, a logP shift from 4.5 to ~3.2 moves the compound from a 'high lipophilicity risk' zone (logP > 4) into a more favorable developability space associated with reduced phospholipidosis risk and improved aqueous solubility.

Lipophilicity logP Drug-likeness Permeability

Synthetic Tractability: Ester Hydrolytic Stability Differentiates Ethyl Ester from Benzyl Ester and Carboxamide Analogs

The ethyl ester at the piperidine 4-position provides a mechanistically defined differentiation from the benzyl ester analog (benzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate) and the carboxamide analog (N-(3-ethylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide, CAS 1021261-59-5) . Ethyl esters undergo esterase-mediated hydrolysis at rates 5- to 50-fold faster than the corresponding benzyl esters in human plasma and liver microsome assays, a property exploited in prodrug design where controlled release of the carboxylic acid metabolite is required. Conversely, the carboxamide analog is essentially stable to esterases, making it functionally non-interchangeable in any assay where carboxylic acid liberation is the pharmacodynamic event.

Esterase susceptibility Prodrug design Synthetic intermediate Hydrolytic stability

Target Engagement Inference: 6-Tosyl-Pyridazine Scaffold Associated with Muscarinic Receptor Antagonism (hM4 IC₅₀ < 200 nM Class Benchmark)

A closely related chemotype—3-(4-arylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines—was optimized to achieve hM4 IC₅₀ values below 200 nM with rat brain-to-plasma partition coefficients (Kp) of 2.1 and unbound partition coefficients (Kp,uu) of 1.1 [1]. While the target compound differs in its piperidine-4-carboxylate ester versus the piperazine-sulfonamide core of the published series, the shared 6-arylsulfonyl-pyridazine pharmacophore suggests that the target compound occupies a structurally adjacent region of chemical space with potential for similar target engagement. Critically, replacement of the arylsulfonyl group with non-sulfonyl substituents (e.g., thiophene, as in CHEMBL220199) shifts activity to CCR5 agonism (EC₅₀ = 1.10 × 10³ nM) [2], demonstrating that the sulfonyl-pyridazine module is a key determinant of target selectivity.

Muscarinic receptor hM4 antagonist CNS penetration Structure-activity relationship

Differentiation in Anticancer Research Context: p53 Activation Potential of N-Pyridazin-3-Piperidine Derivatives (D16 vs. Doxorubicin Benchmark)

Although the target compound itself has not been evaluated in p53 activation assays, a series of 31 N-pyridazin-3-piperidine derivatives was recently reported with quantitative antiproliferative data against the MCF-7 breast cancer cell line [1]. The lead compound D16 demonstrated potent activity against MCF-7 cells while exhibiting lower cytotoxicity toward human normal cell lines compared to doxorubicin. This establishes a class-level activity benchmark: the pyridazin-3-piperidine core—shared with the target compound—is a viable scaffold for p53/MDM2 inhibitor development. The target compound differentiates itself from D16 through its 6-tosyl substituent, which introduces additional hydrogen-bond-acceptor capacity (10 HBA for a close analog ) not present in D16, potentially altering MDM2 binding pocket interactions.

p53 activator Breast cancer MCF-7 Cytotoxicity selectivity

Molecular Weight Advantage in Lead-Likeness vs. Higher Molecular Weight Carboxamide and Sulfonamide Analogs

With a molecular weight of 389.5 g/mol, the target compound occupies a favorable position within lead-like chemical space (MW < 400) compared to both the carboxamide analog (MW 464.6, CAS 1021261-59-5) and the azepane-sulfonyl analog (MW 486.63, ChemDiv L285-2020) . This ~75-97 Da difference is significant in fragment-based and lead-generation campaigns where ligand efficiency metrics (e.g., LE = 1.4 × pIC₅₀ / heavy atom count) penalize higher molecular weight compounds. The target compound provides a more efficient starting point for hit-to-lead optimization, allowing for subsequent molecular weight growth through deliberate vector elaboration rather than starting from an already overweight lead.

Lead-likeness Molecular weight Fragment-based drug discovery Ligand efficiency

Recommended Research and Procurement Scenarios for Ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate (CAS 931316-14-2)


GPCR Screening Library Expansion with a Tosyl-Pyridazine-Piperidine Chemotype

Based on the established muscarinic receptor antagonist activity of structurally related arylsulfonyl-pyridazine-piperidine compounds (hM4 IC₅₀ < 200 nM) [2], the target compound is a rational inclusion in GPCR-focused screening libraries. Its 6-tosyl-pyridazine core provides a privileged scaffold for orthosteric or allosteric mAChR modulation, while its molecular weight (389.5 g/mol) remains within lead-like boundaries, enabling hit confirmation without prior molecular weight reduction. Procurement is recommended for academic and industrial screening groups targeting M1-M5 muscarinic receptors or pursuing chemogenomic approaches to GPCR ligand discovery.

Oncology Drug Discovery: p53/MDM2 Pathway Exploration with a Structurally Distinct Pyridazine-Piperidine Scaffold

The recent validation of N-pyridazin-3-piperidine derivatives as p53 activators against MCF-7 breast cancer cells [2] establishes the target compound's core scaffold as relevant to oncology target space. The target compound's 6-tosyl substituent offers a distinct hydrogen-bonding profile (10 HBA in a closely related analog ) not exploited in existing p53 activator series, providing a differentiated chemical starting point for structure-based design against the MDM2-p53 binding interface. Researchers should consider this compound for follow-up library synthesis or as a fragment for structure-guided merging strategies.

Prodrug Design and Esterase-Mediated Release Studies

The ethyl ester moiety at the piperidine 4-position confers predictable esterase lability that differentiates this compound from its benzyl ester and carboxamide analogs [2]. Research groups investigating esterase-responsive prodrug strategies can utilize this compound as a model substrate to study hydrolysis kinetics, metabolite identification (piperidine-4-carboxylic acid derivative), and structure-release relationships. The tosyl-pyridazine chromophore provides a convenient UV-active handle (λmax ~270-290 nm, typical for tosyl-substituted heterocycles) for HPLC-based stability monitoring.

Medicinal Chemistry SAR Expansion: 6-Position Pyridazine Vector Exploration

The target compound serves as a versatile synthetic intermediate for parallel library synthesis. The 6-(4-methylbenzenesulfonyl) group can be displaced through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling to introduce diverse aryl, heteroaryl, or amine substituents at the pyridazine 6-position [2]. This enables systematic exploration of the SAR around the sulfonyl-pyridazine motif identified in muscarinic antagonist programs , with the ethyl ester serving as a traceless protecting group or a modifiable handle for further derivatization.

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